Annamycinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

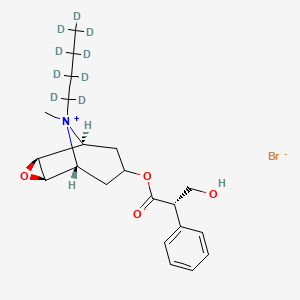

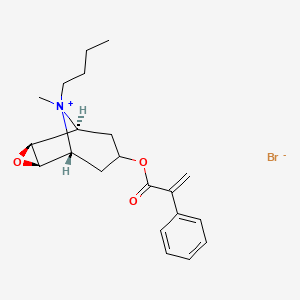

Annamycinol is a novel anthracycline derivative known for its potent anti-cancer properties and reduced cardiotoxicity compared to traditional anthracyclines like doxorubicin . This compound has shown significant promise in treating multidrug-resistant tumors and various types of cancer, including acute myeloid leukemia and soft tissue sarcomas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Annamycinol involves multiple steps, starting from the basic anthracycline structure. The process includes iodination and hydroxylation reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of iodine and hydroxylating agents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves large-scale reactors and stringent quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: Annamycinol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the anthracycline core, affecting its activity.

Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Halogenating agents such as iodine and bromine are employed.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, potentially enhancing its therapeutic efficacy .

Scientific Research Applications

Annamycinol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study anthracycline derivatives and their reactions.

Biology: Investigated for its effects on cellular processes and its ability to overcome multidrug resistance.

Industry: Utilized in the development of new therapeutic agents with reduced cardiotoxicity.

Mechanism of Action

Annamycinol exerts its effects by targeting topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound prevents the religation of DNA strands, leading to DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

Epirubicin: Another anthracycline with a similar mechanism but different toxicity profile.

Daunorubicin: Used primarily in leukemia treatment, with a similar structure to Annamycinol.

Uniqueness of this compound: this compound stands out due to its reduced cardiotoxicity and higher efficacy against multidrug-resistant tumors. Its unique structural modifications allow for better tissue distribution and reduced side effects compared to other anthracyclines .

Properties

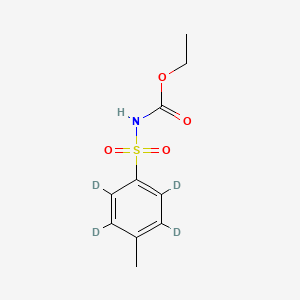

Molecular Formula |

C26H27IO11 |

|---|---|

Molecular Weight |

642.4 g/mol |

IUPAC Name |

(7S)-9-[(1S)-1,2-dihydroxyethyl]-7-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H27IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13-14,18-19,24-25,28-30,33-36H,6-8H2,1H3/t9-,13-,14-,18-,19+,24-,25-,26?/m0/s1 |

InChI Key |

HDWHFQYNYXMYTJ-PZBLRHBBSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@H](CO)O)O)I)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(CO)O)O)I)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)

![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)

![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)

![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)

![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)